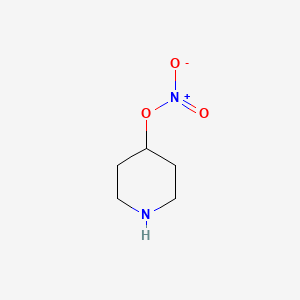

4-Nitroxypiperidine

Description

4-Nitroxypiperidine is a heterocyclic compound featuring a piperidine ring substituted with a nitro (-NO₂) group at the 4-position. Piperidine derivatives are widely studied due to their pharmacological relevance, including roles as intermediates in drug synthesis and as bioactive molecules themselves.

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

piperidin-4-yl nitrate |

InChI |

InChI=1S/C5H10N2O3/c8-7(9)10-5-1-3-6-4-2-5/h5-6H,1-4H2 |

InChI Key |

UHBAHRPHICTFPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1O[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

4-(4-Nitrophenyl)piperidine

- Molecular Formula : C₁₁H₁₄N₂O₂ .

- Structure : A piperidine ring with a 4-nitrophenyl substituent.

- Key Differences : Unlike 4-Nitroxypiperidine (nitro directly on the piperidine ring), this compound has a nitro group on a phenyl ring attached to the piperidine. This structural distinction alters electronic effects, reducing the electron-withdrawing impact on the piperidine nitrogen.

- Applications: Used in research as a precursor or intermediate, with 96% purity noted .

1-(4-Nitrophenyl)piperidine

- Synonyms: N-(4-Nitrophenyl)piperidine, Aurora 2061 .

- Structure : A nitrobenzene group linked to the piperidine nitrogen.

- Key Differences : The nitro group is para-substituted on a benzene ring rather than the piperidine itself. This configuration may enhance stability compared to direct nitro substitution on the heterocycle.

4-(2-Nitroanilino)piperidine (Timiperone Intermediate)

- Structure : Features a nitro group on an aniline ring attached to the piperidine.

- Applications : Intermediate in synthesizing Timiperone, an antipsychotic drug .

N-Nitroso Piperidin-4-ones

- Structure: Piperidin-4-one core with a nitroso (-NO) group .

- Key Differences: The nitroso group is less electron-withdrawing than nitro (-NO₂), and the ketone (C=O) at the 4-position increases reactivity toward nucleophiles.

- Conformational Studies : These compounds exhibit ring puckering influenced by substituents, which affects their biological activity .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Properties of 4-Nitroxypiperidine Analogs

Key Observations :

Electronic Effects : Direct nitro substitution on the piperidine ring (as in 4-Nitroxypiperidine) significantly reduces the basicity of the nitrogen compared to phenyl-linked nitro groups.

Stability : Piperidin-4-ones (e.g., N-Nitroso derivatives) are more reactive due to the ketone, whereas nitro-phenyl derivatives (e.g., 1-(4-Nitrophenyl)piperidine) may exhibit enhanced stability.

Pharmacological Potential: Nitro-substituted piperidines are prevalent in CNS-active drugs (e.g., Timiperone), suggesting that 4-Nitroxypiperidine could serve as a scaffold for neuroactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.